molecular formula C7H5F2NO2 B074831 2,2-Difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1544-85-0

2,2-Difluorobenzo[d][1,3]dioxol-5-amine

Cat. No. B074831
CAS RN: 1544-85-0
M. Wt: 173.12 g/mol
InChI Key: CVYQRDKVWVBOFP-UHFFFAOYSA-N
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Description

2,2-Difluorobenzo[d][1,3]dioxol-5-amine is a technical grade chemical used in pharmaceutical and agrochemical research . It is commonly used as an intermediate to synthesize various biologically active molecules .


Synthesis Analysis

The synthesis of 2,2-Difluorobenzo[d][1,3]dioxol-5-amine involves a palladium-catalyzed approach . The structures of synthesized compounds have been established on the basis of their nuclear magnetic resonance and mass spectral data .


Molecular Structure Analysis

The molecular formula of 2,2-Difluorobenzo[d][1,3]dioxol-5-amine is C7H5F2NO2 . The InChI code is 1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2 .


Chemical Reactions Analysis

2,2-Difluorobenzo[d][1,3]dioxol-5-amine is used as a pharmaceutical intermediate . It is involved in the synthesis of 1-(2,2-difluorobenzo[d][1,3]dioxol-6-yl)-N-(6-phenylpyridin-2-yl)cyclopropanecarboxamide derivatives .


Physical And Chemical Properties Analysis

The boiling point of 2,2-Difluorobenzo[d][1,3]dioxol-5-amine is 95-97°C at 12mm, and its density is predicted to be 1.51±0.1 g/cm3 . The compound is not miscible or difficult to mix in water .

Scientific Research Applications

  • Medicinal Chemistry : The 2,2-difluorobenzodioxole moiety is used in medicinal chemistry as a metabolically more stable derivative of the benzodioxole fragment. It has potential applications in drug synthesis and medicinal research (Catalani, Paio, & Perugini, 2010).

  • Synthesis of Nitroso-Compounds : 2,2-Difluoroaniline and related amines can be oxidized to nitroso-compounds, indicating its utility in the synthesis of specific organic compounds (Nunno, Florio, & Todesco, 1970).

  • Fluorous Deoxy-Fluorination Reagent : A novel fluorous deoxy-fluorination reagent derived from this compound has been developed for the fluorination of alcohols and diols, highlighting its role in the development of new chemical reagents (Furuya, Nomoto, Fukuhara, & Hara, 2009).

  • Photovoltaic Properties : The compound is used in the synthesis of donor–acceptor polymers, affecting physical, optoelectronic, and photovoltaic properties. This includes applications in polymer solar cells (Wang, Xin, Lu, Xiao, Xu, Zhao, Hu, Ong, & Ng, 2013).

  • High-Performance Polymers : Modified poly(ether-imide)s bearing pendent benzimidazole, benzoxazole, or benzothiazole groups have been prepared using derivatives of this compound, indicating its use in the development of high-performance polymers (Toiserkani, 2011).

  • Low Dielectric Materials : It has been used in synthesizing fluorinated polybenzoxazines, leading to materials with low dielectric constants, high thermal stability, and low moisture absorption, suitable for high-temperature processes in electronics (Parveen, Thirukumaran, & Sarojadevi, 2014).

  • Photopolymerization Initiator : As a hydrogen-abstraction photoinitiator, it has been shown to be effective in the kinetics of photopolymerization, suggesting its application in polymer science (Cui, Wang, Ma, Qian, Yang, Yu, & Nie, 2011).

  • Chemoselective Synthesis : It has been used as a synthon for chemoselective preparation of compounds in drug discovery programs (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).

  • Antitumor Activities : Derivatives of this compound have been synthesized and evaluated for their antitumor activities, indicating its potential in cancer research (聂瑶, 黄东海王发松, 但悠梦, 赵金顺, 宋新建, Yao, Dong-hai, Fa-song, You-meng, Jin-shun, & Xinjian, 2014).

  • Novel Antitumor Prodrugs : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed, suggesting its use in developing water-soluble, chemically stable prodrugs (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Safety And Hazards

2,2-Difluorobenzo[d][1,3]dioxol-5-amine is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It causes skin irritation and serious eye irritation . Proper safety precautions must be taken while handling it, including the use of gloves, protective clothing, and respiratory protection .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQRDKVWVBOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371684
Record name 2,2-Difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobenzo[d][1,3]dioxol-5-amine

CAS RN

1544-85-0
Record name 2,2-Difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,2-difluoro-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DA Leas, AG Sanford, J Wu, M Cal… - ACS infectious …, 2021 - ACS Publications
We now describe the physicochemical profiling, in vitro ADME, and antiparasitic activity of eight N,N′-diarylureas to assess their potential as a broad-spectrum antiprotozoal chemotype…
Number of citations: 2 pubs.acs.org
D Xue, W Chen, N Neamati - European Journal of Medicinal Chemistry, 2020 - Elsevier
The CXC motif ligand 8 and CXC chemokine receptor 2 (CXCL8-CXCR2) axis is involved in pathogenesis of various diseases including inflammation and cancers. Various CXCR2 …
Number of citations: 5 www.sciencedirect.com
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org
H Ren, NA Bakas, M Vamos, A Chaikuad… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of autophagy, the major cellular recycling pathway in mammalian cells, is a promising strategy for the treatment of triple-negative breast cancer (TNBC). We previously …
Number of citations: 30 pubs.acs.org

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